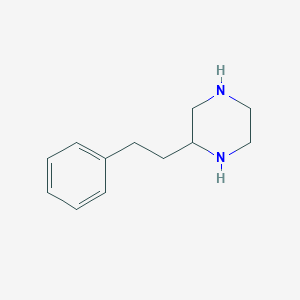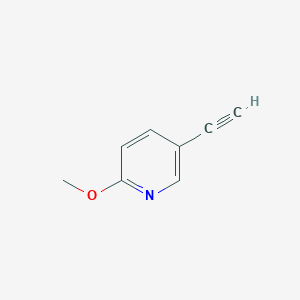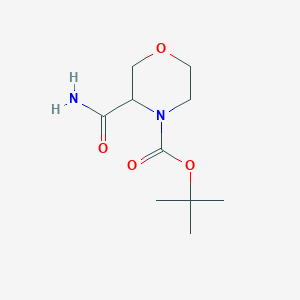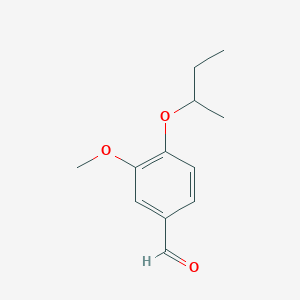
4-Sec-butoxy-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves base-catalyzed reactions and the Williamson ether synthesis. For instance, the synthesis of 4,4′-(1,n-dioxaalkane)-bisbenzaldehydes is achieved by condensing p-hydroxybenzaldehyde with 1,n-dibromoalkanes using lithium hydride in ethanol . This method could potentially be adapted for the synthesis of 4-Sec-butoxy-3-methoxybenzaldehyde by using appropriate starting materials and catalysts.
Molecular Structure Analysis
The molecular structure of 4-Sec-butoxy-3-methoxybenzaldehyde can be inferred to some extent from the related compounds mentioned in the papers. The presence of methoxy and aldehyde functional groups is common in the discussed compounds, which suggests that 4-Sec-butoxy-3-methoxybenzaldehyde would also contain these functional groups, potentially affecting its reactivity and physical properties .
Chemical Reactions Analysis
The chemical reactions involving the compounds in the papers include condensation and addition reactions. For example, 3-(4-t-Butylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one is synthesized by a condensation reaction of 4-t-butylbenzaldehyde with 4-methoxyacetophenone . These reactions are catalyzed by sodium methoxide, indicating that 4-Sec-butoxy-3-methoxybenzaldehyde might also undergo similar reactions under the right conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Sec-butoxy-3-methoxybenzaldehyde are not directly discussed, the properties of similar compounds can provide some insights. The length of the hydrocarbon bridge in the dioxaalkane compounds affects their acid salt formation , and the presence of substituents like t-butyl and methoxy groups can influence the solubility, melting point, and reactivity of these compounds . Therefore, it can be inferred that the sec-butoxy and methoxy groups in 4-Sec-butoxy-3-methoxybenzaldehyde would similarly affect its properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-Sec-butoxy-3-methoxybenzaldehyde, a compound related to benzaldehydes, has been the subject of various research studies focusing on its synthesis and chemical properties. For instance, a study detailed the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, a similar compound, via O-alkylation and Vilsmeier-Hack reactions, achieving an 82.26% yield under optimized conditions (Lu Yong-zhong, 2011). Another research focused on synthesizing and structurally verifying chlorinated vanillins and syringaldehydes, which are related to the methoxybenzaldehyde family (J. Hyötyläinen & J. Knuutinen, 1993).
Molecular Interactions and Applications
Studies on molecular interactions and potential applications of compounds similar to 4-Sec-butoxy-3-methoxybenzaldehyde have also been conducted. For example, the spectral characteristics and molecular interactions of 4-hydroxy-3-methoxybenzaldehyde in different solvents and conditions were analyzed, providing insights into its chemical behavior (N. Rajendiran & T. Balasubramanian, 2008). Additionally, a study on 4-methoxybenzaldehyde examined its structural and electronic properties, revealing intermolecular interactions and potential applications in inhibiting Tyrosinase, an enzyme involved in melanin production (H. Ghalla et al., 2018).
Spectroscopic Analysis and Quantum Chemistry
Spectroscopic and quantum chemical investigations have been carried out on derivatives of vanillin, a compound structurally related to 4-Sec-butoxy-3-methoxybenzaldehyde. These studies provide insights into the optimized geometry, vibrational frequencies, NMR chemical shifts, and other properties of these derivatives, which are crucial for understanding their behavior in various applications (A. Abbas et al., 2016).
Antioxidant Activities
Additionally, research on the synthesis of chalcone derivatives from halogenated vanillin and their evaluation as antioxidants demonstrates the potential biological applications of compounds in the benzaldehyde family. This study highlights the importance of understanding the structural and chemical properties of these compounds for their potential use in health and medicine (Chairul Rijal et al., 2022).
Propiedades
IUPAC Name |
4-butan-2-yloxy-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-9(2)15-11-6-5-10(8-13)7-12(11)14-3/h5-9H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWKDCMKTGMQNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611394 |
Source


|
| Record name | 4-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sec-butoxy-3-methoxybenzaldehyde | |
CAS RN |
722489-38-5 |
Source


|
| Record name | 4-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)
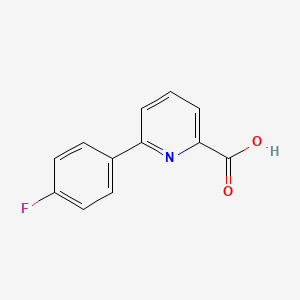
![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)
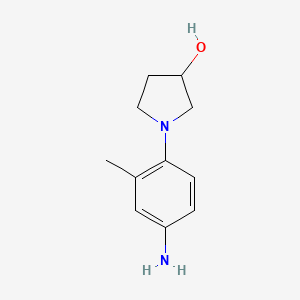


![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)
